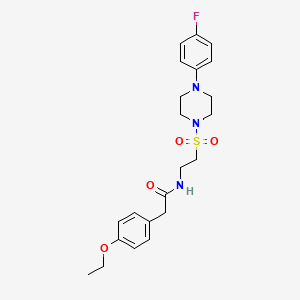

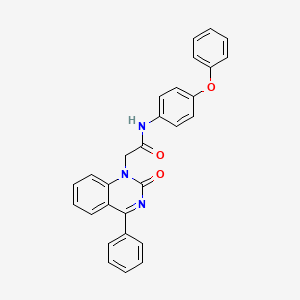

![molecular formula C8H7N3O2 B2680597 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid CAS No. 1510395-35-3](/img/structure/B2680597.png)

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is a heterocyclic compound . It has a molecular weight of 177.16 and its IUPAC name is 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid .

Synthesis Analysis

The synthesis of triazole compounds often involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .Molecular Structure Analysis

Triazole compounds, including 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds can exhibit versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid include a molecular weight of 177.16 . It is stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This methodology demonstrates a broad substrate scope and good functional group tolerance .

Medicinal and Pharmaceutical Chemistry

Nitrogen-containing heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridine, are found in numerous natural products exhibiting immense biological activities . They are usually found in medicinal and biologically active compounds .

Antidiabetic Applications

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Antifungal Applications

Triazolopyridine derivatives have antifungal properties . They are used in the development of antifungal drugs .

Antibacterial Applications

Triazolopyridine derivatives also have antibacterial properties . They are used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Neuroprotective Applications

Triazolopyridine derivatives have neuroprotective properties . They are used in the development of drugs for neurodegenerative diseases .

Anticancer Applications

Triazole compounds have shown potential in chemotherapy . They are used in the development of anticancer drugs .

Material Science Applications

These types of compounds have various applications in the material sciences fields as well . They are used in the development of new materials with unique properties .

Wirkmechanismus

Zukünftige Richtungen

Triazole compounds have shown potential in various areas of medicinal chemistry . There is an ongoing interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential continue to be areas of active research .

Eigenschaften

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-9-10-7-4-2-3-6(8(12)13)11(5)7/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEHMNJQFYDDJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

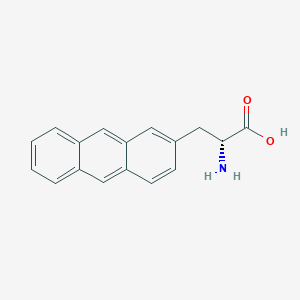

![3-[4-(Piperidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B2680522.png)

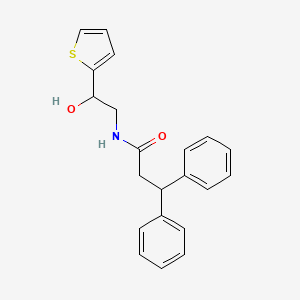

![N-(4-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680524.png)

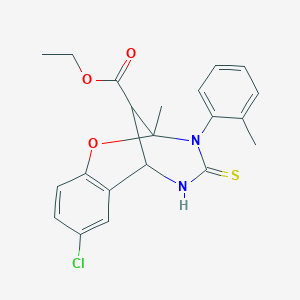

![N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide](/img/structure/B2680525.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680528.png)

![N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B2680531.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2680535.png)

![1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2680537.png)